molecular formula C17H21N3OS B2694317 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 392289-09-7

3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

Cat. No. B2694317
CAS RN: 392289-09-7
M. Wt: 315.44
InChI Key: DBAICBISTQMOPR-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a tolyl group, which is a functional group related to toluene .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the tolyl group. Pyrazole rings can be synthesized through a variety of methods, including the reaction of 1,3-diketones with hydrazine . The tolyl group could potentially be introduced through a C-C coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the tolyl group consists of a methyl group attached to a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring is known to participate in various chemical reactions, including nucleophilic substitutions .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the utility of compounds related to 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide in the synthesis of new derivatives with potential antimicrobial properties. For example, the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring has been reported, showing moderate antimicrobial activity (Farag et al., 2009).

Anticancer Agents Design

Compounds structurally related to 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide have been designed and synthesized for evaluation as anticancer agents. Molecular docking studies indicated promising binding affinities against targets such as the epidermal growth factor receptor kinase (EGFR), with some compounds exhibiting activities close to standard drugs in cytotoxicity assays against human liver carcinoma cell lines (Sayed et al., 2019).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating pyrimidine, pyrazole, and thiazole rings has been explored. These compounds have been synthesized using versatile precursors like 3-oxo-N-(pyrimidin-2-yl)butanamide and evaluated for their antimicrobial properties, showing moderate activity against selected microbial strains (Darwish et al., 2010).

Palladium(II) Chloride Complexes

Research into the formation of complexes with palladium(II) chloride using ligands related to 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide has been conducted. These studies have provided insights into the coordination chemistry and potential applications of these complexes in catalysis and material science (Palombo et al., 2019).

Anti-Tumor Potential

New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These compounds revealed promising activities, indicating their potential as therapeutic agents in cancer treatment (Gomha et al., 2016).

properties

IUPAC Name

3-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11(2)7-16(21)18-17-14-9-22-10-15(14)19-20(17)13-6-4-5-12(3)8-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAICBISTQMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

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